molecular formula C14H15BBrNO B14423362 2-Aminoethyl (4-bromophenyl)phenylborinate CAS No. 85724-96-5

2-Aminoethyl (4-bromophenyl)phenylborinate

Cat. No.: B14423362
CAS No.: 85724-96-5
M. Wt: 303.99 g/mol
InChI Key: WVCHSOYKLDCILQ-UHFFFAOYSA-N
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Description

2-Aminoethyl (4-bromophenyl)phenylborinate is an organoboron compound with the molecular formula C14H15BBrNO. It is a non-polymer compound that features a boron atom bonded to a phenyl group and a 4-bromophenyl group, with an aminoethyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl (4-bromophenyl)phenylborinate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl (4-bromophenyl)phenylborinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of substituted phenylboronates.

Scientific Research Applications

2-Aminoethyl (4-bromophenyl)phenylborinate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminoethyl (4-bromophenyl)phenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki–Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl (4-bromophenyl)phenylborinate is unique due to its combination of a boron center with both a phenyl and a 4-bromophenyl group, along with an aminoethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

CAS No.

85724-96-5

Molecular Formula

C14H15BBrNO

Molecular Weight

303.99 g/mol

IUPAC Name

2-[(4-bromophenyl)-phenylboranyl]oxyethanamine

InChI

InChI=1S/C14H15BBrNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2

InChI Key

WVCHSOYKLDCILQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN

Origin of Product

United States

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